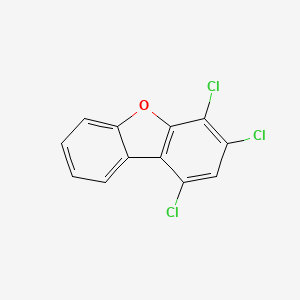
1,3,4-Trichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with chlorine atoms attached to the dibenzofuran structure. These compounds are known for their environmental persistence and potential toxicity. This compound, specifically, is a chlorinated derivative of dibenzofuran and is often found as an impurity in industrial processes involving chlorinated compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Trichlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like sulfuryl chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced as a by-product in processes involving the incineration of chlorinated organic compounds, such as polychlorinated biphenyls (PCBs) and polyvinyl chloride (PVC). These processes often occur at temperatures below 1200°C, leading to the formation of various chlorinated dibenzofurans, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Trichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include hydroxylated derivatives of this compound.
Reduction: Reduction can lead to the formation of dichlorodibenzofurans or monochlorodibenzofurans.
Substitution: Substitution reactions can yield various functionalized dibenzofurans, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Trichlorodibenzofuran has several applications in scientific research, including:
Environmental Studies: It is used as a model compound to study the environmental fate and behavior of chlorinated dibenzofurans.
Toxicology: Research on its toxic effects helps in understanding the health risks associated with exposure to chlorinated dibenzofurans.
Analytical Chemistry: It is used as a reference standard in the analysis of environmental samples for the presence of chlorinated dibenzofurans.
Mecanismo De Acción
1,3,4-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, this compound activates the transcription of genes encoding phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects due to the formation of reactive intermediates .
Comparación Con Compuestos Similares
1,3,4-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with similar properties.
1,3,6,8-Tetrachlorodibenzofuran: Differing in chlorine atom positions, affecting its chemical behavior and toxicity.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile compared to other chlorinated dibenzofurans .
Propiedades
Número CAS |
43048-00-6 |
|---|---|
Fórmula molecular |
C12H5Cl3O |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1,3,4-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |
Clave InChI |
FIPOITUDJFQRRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


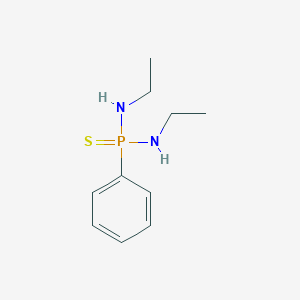
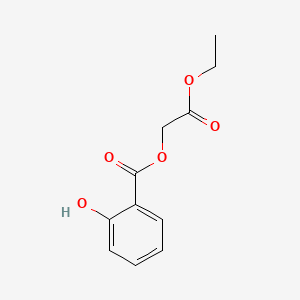

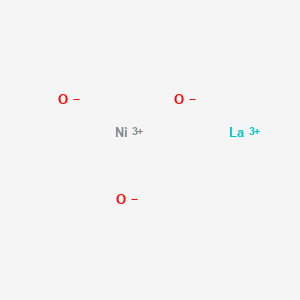
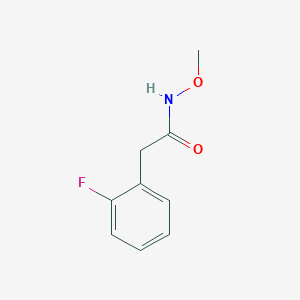





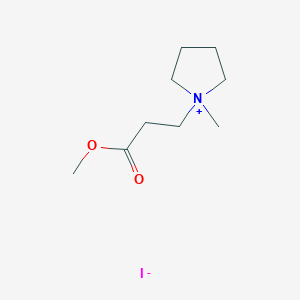

![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

